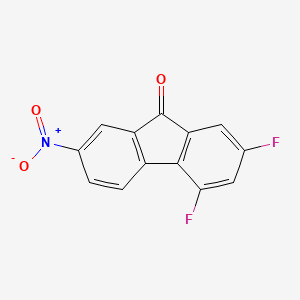

2,4-Difluoro-7-nitrofluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3127-59-1 |

|---|---|

Molecular Formula |

C13H5F2NO3 |

Molecular Weight |

261.18 g/mol |

IUPAC Name |

2,4-difluoro-7-nitrofluoren-9-one |

InChI |

InChI=1S/C13H5F2NO3/c14-6-3-10-12(11(15)4-6)8-2-1-7(16(18)19)5-9(8)13(10)17/h1-5H |

InChI Key |

RJOVHGLQVOGJJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)F)F |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2,4 Difluoro 7 Nitrofluoren 9 One and Its Derivatives

Electrophilic Aromatic Nitration Strategies for Fluorenone Scaffolds

The introduction of a nitro group onto the fluorenone core is a critical step, governed by the powerful directing effects of the existing substituents and the nature of the nitrating agent.

The synthesis of 2,4-Difluoro-7-nitrofluoren-9-one (CAS 3127-59-1) is achieved through the nitration of 2,4-difluorofluoren-9-one. The regiochemical outcome of this reaction—the selective substitution at the C-7 position—is a complex interplay of the electronic effects of the two fluorine atoms and the carbonyl group.

The carbonyl group (C=O) at position 9 is a deactivating, meta-directing group. It withdraws electron density from the aromatic system, particularly from the ortho and para positions relative to it (C1, C3, C6, C8), making the ring less susceptible to electrophilic attack. Its meta positions are C2, C4, C5, and C7.

Conversely, the fluorine atoms at C-2 and C-4 are also deactivating due to their strong inductive effect (-I) but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M).

The fluorine at C-2 directs an incoming electrophile to its ortho positions (C-1, C-3) and its para position (C-7).

The fluorine at C-4 directs to its ortho positions (C-3, C-5) and its para position (C-8).

The observed nitration at C-7 is the result of a consensus of these directing effects. The C-7 position is:

meta to the deactivating carbonyl group, making it one of the least deactivated positions.

para to the C-2 fluorine atom, a position strongly activated by resonance.

The successful synthesis of nitrofluorenones depends on carefully optimized reaction conditions to maximize yield and regioselectivity while minimizing side products. Key parameters include the choice of nitrating agent, acid catalyst, temperature, and reaction time. For the synthesis of highly nitrated fluorenones, such as 2,4,7-trinitrofluorenone, aggressive conditions are required, such as a mixture of red fuming nitric acid and concentrated sulfuric acid, often at reflux temperatures. capes.gov.brchem960.com

Table 1: Typical Parameters for Optimization of Fluorenone Nitration

| Parameter | Variation | Purpose | Reference Example |

| Nitrating Agent | 65% HNO₃ vs. Fuming HNO₃ | Control reactivity; prevent over-nitration. | Nitration of fluorene (B118485) with 65% HNO₃ in acetic acid yields the mono-nitro product. researchgate.net |

| Acid Catalyst | H₂SO₄, Acetic Acid | Generate the nitronium ion; modulate acidity. | A H₂SO₄/HNO₃ mixture is a standard potent nitrating system. capes.gov.br |

| Temperature | 60 °C to Reflux | Control reaction rate and selectivity. | Refluxing is used for trinitration, while 60 °C is used for mononitration. capes.gov.brresearchgate.net |

| Reaction Time | Minutes to Hours | Ensure complete conversion without side-product formation. | Monitored by TLC to stop the reaction after mono-nitro product formation. researchgate.net |

| Solvent | Acetic Acid, Water | Solubilize substrate; serve as a mild medium. | Nitration has been successfully carried out in aqueous media. chem960.comnih.gov |

The mechanism of electrophilic aromatic nitration proceeds through two fundamental stages.

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of a strong acid, typically concentrated sulfuric acid, with nitric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Electrophilic Attack: The electron-rich π-system of the aromatic ring of 2,4-difluorofluorenone attacks the nitronium ion. This step is typically the rate-determining step. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. The stability of this intermediate dictates the regioselectivity. Attack at C-7 allows the positive charge to be delocalized across the ring system, with a particularly stable resonance contributor where the C-2 fluorine atom's lone pair can help stabilize the charge. In the final step, a weak base, such as HSO₄⁻ or H₂O, abstracts the proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Selective Fluorination Approaches to Fluorenone Derivatives

While the synthesis of the title compound begins with a fluorinated precursor, modern C-H activation techniques offer alternative pathways to introduce fluorine atoms directly onto aromatic scaffolds.

Direct C–H fluorination is a powerful and atom-economical strategy for synthesizing organofluorine compounds, as it avoids the need for pre-functionalized substrates. nih.gov Among the emerging methods, those employing photochemistry are particularly promising. magtech.com.cnguidechem.com

Photosensitized C–H fluorination operates via a radical mechanism under mild conditions. magtech.com.cn In a typical process, a photosensitizer absorbs light and transfers its energy to another molecule, initiating the bond-forming cascade. Interestingly, 9-fluorenone (B1672902) itself is often used as a triplet photosensitizer for various chemical transformations due to its photochemical properties. This suggests that the fluorenone scaffold is inherently suited for photochemical activation.

These methods could theoretically be applied to synthesize fluorinated fluorenones. For example, a photosensitized reaction using an electrophilic fluorine source like Selectfluor™ could potentially fluorinate a fluorenone or nitrofluorenone (B14763482) substrate directly at an activated C-H bond, providing an alternative route to compounds like this compound.

The presence of fluorine atoms on the fluorenone ring significantly influences the properties and subsequent reactivity of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and alter binding affinities.

In the context of synthetic pathways, the strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making subsequent electrophilic substitutions more difficult. However, the existing nitro group on the this compound scaffold can be a versatile synthetic handle. The existence of related amino compounds, such as 2-Amino-4,7-difluoro-9-fluorenone (CAS 2969-63-3), demonstrates that the nitro group can be chemically transformed, likely via reduction, even in the presence of the deactivating fluorine atoms. This transformation from a nitro to an amino group opens up a vast array of subsequent derivatization chemistries, including diazotization and Sandmeyer reactions, allowing for the introduction of a wide variety of other functional groups onto the fluorinated fluorenone core.

Construction of the Fluoren-9-one Core with Integrated Functionality

Modern synthetic chemistry offers several powerful techniques for assembling the fluoren-9-one skeleton. These methods often provide access to complex, substituted derivatives by incorporating functional groups during the ring-formation process.

Palladium catalysis has become a cornerstone of modern organic synthesis, providing highly efficient routes to complex aromatic systems like fluoren-9-ones. These methods are valued for their high yields, functional group tolerance, and ability to form multiple carbon-carbon bonds in a single step.

One prominent strategy is the palladium-catalyzed cyclocarbonylation of o-halobiaryls . This reaction provides a direct and efficient pathway to the fluoren-9-one skeleton under relatively mild conditions. acs.orgrsc.org The process involves treating an o-halobiaryl with carbon monoxide in the presence of a palladium catalyst. acs.org The reaction is highly versatile, accommodating both electron-donating and electron-withdrawing substituents on the biaryl precursor, which allows for the synthesis of a wide array of substituted fluoren-9-ones in excellent yields. acs.orgbrainly.com

Another powerful approach is the palladium-catalyzed annulation of arynes . In this method, an in situ generated aryne (a highly reactive benzyne (B1209423) intermediate) undergoes a cyclization reaction with a 2-haloarenecarboxaldehyde, catalyzed by palladium. acs.org This provides a convenient route to substituted fluoren-9-ones from readily available starting materials, avoiding the use of harsh oxidizing agents or strong mineral acids. acs.org The process has been shown to be tolerant of various functional groups, including multiple halogen substituents. acs.org

Table 1: Examples of Palladium-Catalyzed Fluoren-9-one Synthesis This table is interactive. Click on the headers to sort the data.

| Starting Material(s) | Catalyst / Reagents | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 2-Iodobiaryl | Pd(PCy₃)₂, CsPiv, CO (1 atm) | DMF, 110°C, 7h | Fluoren-9-one | 99 | semanticscholar.org |

| 2-Iodo-4'-nitro-biphenyl | Pd(PCy₃)₂, CsPiv, CO (1 atm) | DMF, 110°C | 2-Nitrofluoren-9-one | 99 | acs.org |

| 2-Iodobenzaldehyde & Aryne Precursor | Pd(dba)₂, P(o-tolyl)₃, CsF | Toluene/MeCN, 110°C, 12h | Fluoren-9-one | 82 | acs.org |

| 2-Iodo-3-methoxybiphenyl | Pd(OAc)₂, PPh₃, CO | DMF, 100°C | 1-Methoxyfluoren-9-one | 99 | acs.orgrsc.org |

| 2-Bromobenzaldehydes & Arylboronic acids | Palladacycle catalyst, K₂CO₃, O₂ | Dioxane, 100°C | Substituted fluorenones | up to 94 | organic-chemistry.org |

A classic and reliable method for constructing the fluorenone ring is through intramolecular electrophilic aromatic substitution, most notably the Friedel-Crafts acylation . This reaction typically involves the cyclization of a biphenyl-2-carboxylic acid or its corresponding acyl chloride. rsc.orgresearchgate.net The reaction is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). wikipedia.org

The key step is the formation of an acylium ion intermediate, which then attacks the second aromatic ring at the ortho position to close the five-membered ketone ring. wikipedia.org The success of this cyclization is influenced by the electronic nature of the substituents on the aromatic rings; electron-donating groups on the ring undergoing substitution can enhance the reaction rate, while electron-withdrawing groups can hinder it. researchgate.net This method remains a fundamental tool for synthesizing the fluorenone core structure. rsc.org

Recent advances have introduced innovative catalytic systems that move beyond traditional methods. Metal-free approaches, such as the TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls, offer a pathway to highly substituted fluorenones. youtube.com This cross-dehydrogenative coupling (CDC) is notable for its compatibility with a range of functional groups, including nitro and chloro substituents. youtube.com

Photoredox catalysis represents another modern frontier, enabling the deoxygenative radical cyclization of biarylcarboxylic acids to form fluorenones under mild conditions. organic-chemistry.org This method often utilizes an inexpensive deoxygenating reagent and proceeds via an acyl radical intermediate. organic-chemistry.org

Biomimetic synthesis seeks to emulate nature's synthetic strategies. acs.org While direct biomimetic routes to this compound are not established, the principles of biomimicry inspire the development of novel reactions. For instance, syntheses of polyarylated fluorenes have been achieved through cyclizations that resemble the formation of natural products, highlighting the power of intramolecular electrophilic aromatic substitution pathways. nih.gov

Post-Synthetic Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its functional groups—the nitro group and the carbonyl group—serve as handles for further chemical transformations to create a diverse range of derivatives.

The reduction of the aromatic nitro group to a primary amine is a fundamental and highly useful transformation, yielding 7-amino-2,4-difluorofluoren-9-one. This conversion opens up extensive possibilities for further derivatization, such as amide or sulfonamide formation. Several methods are available for this reduction, with the choice depending on the desired selectivity and tolerance of other functional groups.

Catalytic hydrogenation is a clean and efficient method. google.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). google.comscispace.com The reaction is often carried out at room temperature and low to moderate pressures of hydrogen. scispace.com It is a highly effective method for reducing nitro groups to amines. acs.org

Chemical reduction using metals in acidic media is another common approach. A widely used reagent for this purpose is stannous chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate. youtube.comyoutube.com This method is particularly useful for selective reductions and is tolerant of many other functional groups. youtube.com Iron powder in the presence of a mild acid is also an effective and economical alternative. youtube.com

Table 2: Common Reagents for Nitro Group Reduction This table is interactive. Click on the headers to sort the data.

| Reagent(s) | Typical Conditions | Key Features | Ref. |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Methanol, RT, 1-4 atm H₂ | High efficiency, clean workup | scispace.comresearchgate.net |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Good for substrates sensitive to catalytic hydrogenation | youtube.comacs.org |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Economical, mild conditions | youtube.com |

| Na₂S₂O₄ (Sodium Dithionite) | Water/Methanol | Mild reducing agent, useful for sensitive substrates | - |

The carbonyl group at the C9 position of the fluorenone core is a versatile site for a variety of chemical modifications.

A primary transformation is the reduction of the ketone to a secondary alcohol, yielding the corresponding 9-fluorenol derivative. brainly.com This is readily accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as ethanol or methanol. acs.org The reaction is typically rapid and high-yielding. acs.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. brainly.com

The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond, forming 9-alkylidenefluorene derivatives. wikipedia.org This reaction involves treating the fluorenone with a phosphonium (B103445) ylide (a Wittig reagent). acs.orgwikipedia.org The nature of the ylide determines the structure of the resulting alkene. This reaction has been used to synthesize various fluorene derivatives, including those with spiro-cyclopropane structures at the 9-position, where the initially formed alkylidene intermediate reacts further with the ylide. acs.orgacs.org The Wittig reaction is compatible with a variety of functional groups, including nitroarenes. wikipedia.org

Other novel transformations include photoredox-catalyzed radical additions. For example, 9H-fluoren-9-one can react with a source of the monofluoromethyl radical (•CFH₂) under photoredox conditions to yield the corresponding α-CFH₂ carbinol. nih.gov

Strategies for Further Substitution and Structural Elaboration

The strategic functionalization of this compound hinges on the exceptional reactivity of the C-F bonds, which are activated towards nucleophilic attack by the strong electron-withdrawing capacity of the nitro group and the carbonyl function. This activation facilitates the displacement of fluoride (B91410) ions by a range of nucleophiles, providing a versatile platform for the introduction of new functional moieties. Concurrently, modern cross-coupling methodologies offer powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic toolbox for derivatizing this electron-poor aromatic system.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) stands as a primary and highly effective strategy for the derivatization of this compound. The fluorine substituents at the C-2 and C-4 positions are excellent leaving groups, and their departure is facilitated by the stabilization of the intermediate Meisenheimer complex through resonance delocalization of the negative charge onto the nitro group and the carbonyl oxygen.

Substitution with Amines: The reaction with primary and secondary amines proceeds readily to yield 2,4-diamino-7-nitrofluoren-9-one derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with the addition of a non-nucleophilic base to neutralize the hydrofluoric acid byproduct. The resulting amino-substituted fluorenones can exhibit significantly altered electronic properties, including intramolecular charge-transfer characteristics, which are of interest in the design of nonlinear optical materials and fluorescent probes.

| Entry | Amine | Product |

| 1 | Morpholine | 2,4-Dimorpholino-7-nitrofluoren-9-one |

| 2 | Piperidine | 2,4-Dipiperidino-7-nitrofluoren-9-one |

| 3 | Aniline (B41778) | 2,4-Dianilino-7-nitrofluoren-9-one |

Substitution with Alkoxides and Thiolates: Similarly, alkoxides and thiolates can be employed as nucleophiles to generate the corresponding 2,4-dialkoxy- and 2,4-bis(alkylthio)-7-nitrofluoren-9-one derivatives. These substitutions can be used to tune the solubility and electronic properties of the fluorenone core. The introduction of long alkyl chains, for instance, can enhance solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices.

| Entry | Nucleophile | Product |

| 1 | Sodium Methoxide | 2,4-Dimethoxy-7-nitrofluoren-9-one |

| 2 | Sodium Ethanethiolate | 2,4-Bis(ethylthio)-7-nitrofluoren-9-one |

| 3 | Potassium Phenoxide | 2,4-Diphenoxy-7-nitrofluoren-9-one |

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions provide a complementary approach for the formation of C-C bonds, which is often challenging to achieve via nucleophilic substitution. Although the direct C-F bond activation for cross-coupling on such an electron-deficient system can be challenging, derivatization of the fluorine atoms into other halides or triflates can open pathways for reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings.

Assuming prior conversion of the C-F bonds to more reactive C-Br or C-I bonds, a variety of aryl and heteroaryl groups can be introduced at the 2 and 4 positions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of a hypothetical 2,4-dibromo-7-nitrofluoren-9-one with arylboronic acids would lead to the formation of 2,4-diaryl-7-nitrofluoren-9-one derivatives. This strategy allows for the extension of the π-conjugated system, which is a key aspect in the design of organic semiconductors and light-emitting materials. The choice of the arylboronic acid can be used to fine-tune the HOMO/LUMO energy levels and the emission color of the resulting materials.

| Entry | Arylboronic Acid | Product |

| 1 | Phenylboronic acid | 2,4-Diphenyl-7-nitrofluoren-9-one |

| 2 | Thiophene-2-boronic acid | 2,4-Di(thiophen-2-yl)-7-nitrofluoren-9-one |

| 3 | 4-Methoxyphenylboronic acid | 2,4-Bis(4-methoxyphenyl)-7-nitrofluoren-9-one |

The strategic combination of these advanced synthetic methodologies provides a robust framework for the extensive structural elaboration of the this compound core. The ability to introduce a wide array of functional groups through both nucleophilic substitution and cross-coupling reactions paves the way for the rational design and synthesis of novel fluorenone-based materials with precisely controlled properties for a range of applications in materials science and organic electronics. Further research into the selective and sequential functionalization of the two fluorine atoms will undoubtedly lead to even more complex and sophisticated molecular architectures.

Iii. Mechanistic Organic Chemistry and Reactivity Profile of 2,4 Difluoro 7 Nitrofluoren 9 One

Electronic and Steric Effects of Fluoro and Nitro Groups on Aromatic Reactivity

The reactivity of an aromatic compound is governed by the interplay of electronic and steric effects of its substituents. numberanalytics.com In 2,4-Difluoro-7-nitrofluoren-9-one, the fluorine and nitro groups exert significant influence on the fluorenone ring system.

Electronic Effects:

Nitro Group: The nitro group is a powerful electron-withdrawing group due to both a strong inductive effect (-I) and a strong resonance effect (-M). This deactivates the aromatic ring towards EAS to an even greater extent than fluorine. The nitro group is a meta-director in electrophilic substitutions. Conversely, the strong electron-withdrawing nature of the nitro group strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.

Steric Effects:

The presence of substituents on the aromatic ring can introduce steric hindrance, which is the spatial arrangement of atoms or groups that can impede a chemical reaction. numberanalytics.com In this compound, the fluorine atoms at positions 2 and 4 and the nitro group at position 7 can sterically hinder the approach of reagents to adjacent positions on the aromatic rings. The degree of steric hindrance can affect the rate and regioselectivity of reactions.

The combination of these electronic and steric effects makes the aromatic rings of this compound electron-deficient and influences the accessibility of different positions for chemical attack.

Investigation of Electrophilic Substitution Pathways

Due to the strong deactivating effects of the two fluorine atoms and the nitro group, electrophilic aromatic substitution (EAS) reactions on this compound are expected to be significantly retarded. The electron-withdrawing nature of these substituents reduces the nucleophilicity of the aromatic rings, making them less susceptible to attack by electrophiles.

When considering the directing effects of the substituents:

The fluorine atoms are ortho, para-directing, but deactivating.

The nitro group is a meta-director and strongly deactivating.

Radical Reactions and Single Electron Transfer Processes Involving this compound

Single-electron transfer (SET) processes can initiate radical reactions. libretexts.orglibretexts.org In these reactions, an electron is transferred from one chemical species to another, generating radical ions. thieme.de Aromatic nitro compounds are known to undergo SET reactions, particularly reduction to form a radical anion. libretexts.orgthieme.de

Given the electron-deficient nature of the aromatic system in this compound, it is a potential candidate for accepting an electron to form a radical anion. This radical anion could then participate in subsequent chemical transformations. The presence of the nitro group is particularly important in this context, as nitroarenes are readily reduced.

The generated radical species can be utilized in a variety of synthetic transformations. thieme.de The specific pathways and products of such radical reactions involving this compound would depend on the reaction conditions and the nature of other reacting species.

Nucleophilic Reactivity and Additions to the Fluoren-9-one System

The fluoren-9-one system contains a carbonyl group (C=O), which is susceptible to nucleophilic attack. However, the reactivity of this carbonyl group is influenced by the substituents on the aromatic rings. The electron-withdrawing fluorine and nitro groups on the fluorenone backbone can enhance the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic addition.

Furthermore, the electron-deficient aromatic rings are activated towards nucleophilic aromatic substitution (SNAr). The fluorine atoms are good leaving groups in SNAr reactions, especially when activated by the strongly electron-withdrawing nitro group. mdpi.comnih.gov Nucleophiles can attack the carbon atoms bearing the fluorine atoms, leading to their displacement. The rate and regioselectivity of such reactions are dependent on the position of the substituents and the nature of the nucleophile. Theoretical studies have shown that in SNAr reactions of nitroaromatic compounds, the addition of the nucleophile to the electron-deficient ring is often the rate-limiting step. mdpi.com

Thermal and Photochemical Reactivity of this compound

Thermal Reactivity: The thermal stability of this compound will be influenced by the strength of the chemical bonds within the molecule. Aromatic compounds are generally thermally stable. However, the presence of the nitro group might lower the decomposition temperature, as nitro compounds can be thermally labile.

Photochemical Reactivity: Aromatic nitro compounds are known to be photochemically active. nih.gov Upon absorption of UV light, they can be excited to a higher energy state and undergo various photochemical reactions. For instance, the (2-nitrofluoren-9-yl)methoxycarbonyl group has been investigated as a photolabile protecting group in peptide synthesis, where cleavage is induced by UV light. nih.gov This suggests that the nitrofluorenone (B14763482) scaffold can undergo light-induced transformations. The specific photochemical reactions of this compound would depend on the wavelength of light used and the reaction medium.

Catalytic Transformations Mediated by Fluorenone Scaffolds

While there is no direct information found specifically on the catalytic use of this compound, fluorenone derivatives have been explored in the context of catalysis. For example, they can act as ligands for metal catalysts or as organocatalysts themselves. The electronic properties of the fluorenone scaffold can be tuned by the introduction of substituents, which in turn can influence the catalytic activity. The electron-withdrawing groups in this compound could potentially make it a useful component in certain catalytic systems, for instance, in reactions where an electron-deficient catalyst is required.

Iv. Theoretical and Computational Chemistry of 2,4 Difluoro 7 Nitrofluoren 9 One

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and three-dimensional arrangement of atoms in 2,4-Difluoro-7-nitrofluoren-9-one. nih.gov These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and energetically favorable molecular geometries.

DFT studies can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations can reveal the planarity or deviation from planarity of the fluorenone core, which is influenced by the electron-withdrawing nitro group and the electronegative fluorine atoms. The conformation of the nitro group relative to the aromatic ring system is a critical factor that can be accurately modeled. Different functionals within DFT, such as B3LYP or M06, combined with various basis sets like TZVP or Def2TZVP, can be utilized to refine these structural predictions. nih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data, if available. researchgate.netnih.gov

The following table showcases typical data that can be obtained from DFT calculations for molecular conformation:

| Parameter | Calculated Value | Method/Basis Set |

| C-C bond lengths (ring) | 1.38 - 1.42 Å | B3LYP/6-31G |

| C=O bond length | 1.22 Å | B3LYP/6-31G |

| C-N bond length | 1.48 Å | B3LYP/6-31G |

| C-F bond lengths | 1.35 Å | B3LYP/6-31G |

| Dihedral Angle (NO2) | 10-20° | B3LYP/6-31G* |

| Note: The values presented are illustrative and would be specifically determined through detailed computational studies. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling serves as a powerful predictive tool for understanding the reactivity of this compound and mapping out potential reaction pathways. By analyzing the molecule's electronic properties, chemists can identify sites susceptible to nucleophilic or electrophilic attack. youtube.com

The presence of the electron-withdrawing nitro group and fluorine atoms significantly influences the electron density distribution across the fluorenone skeleton. This makes certain carbon atoms in the aromatic rings electrophilic and thus targets for nucleophilic attack. Conversely, the oxygen atoms of the nitro and carbonyl groups possess high electron density, making them potential sites for interaction with electrophiles or for protonation. youtube.com

Computational methods can model the transition states of potential reactions, providing activation energies that help to predict the feasibility and kinetics of different pathways. For example, modeling the addition of a nucleophile to the carbonyl carbon or the aromatic ring can help determine the most likely course of a reaction. These studies are crucial for designing synthetic routes and understanding the mechanisms of reactions involving this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and kinetic stability. schrodinger.comnist.gov

For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. The electron-withdrawing nitro and fluoro substituents lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO-LUMO gap can be calculated using DFT and other quantum chemical methods. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited electronically, which can be relevant for its potential applications in electronics and photochemistry. worktribe.comyoutube.com

Analysis of the charge distribution, often visualized through electrostatic potential maps, reveals the regions of positive and negative charge on the molecular surface. researchgate.net In this compound, the oxygen atoms of the nitro and carbonyl groups, along with the fluorine atoms, will exhibit negative electrostatic potential, while the hydrogen atoms and some carbon atoms of the aromatic system will show positive potential. This information is invaluable for predicting how the molecule will interact with other molecules. researchgate.net

The table below provides a representative example of data derived from frontier molecular orbital analysis:

| Parameter | Calculated Value (eV) | Method/Basis Set |

| HOMO Energy | -7.5 | B3LYP/6-31G |

| LUMO Energy | -3.0 | B3LYP/6-31G |

| HOMO-LUMO Gap | 4.5 | B3LYP/6-31G* |

| Note: These values are for illustrative purposes and would be determined by specific computational investigations. |

Computational Studies on Intermolecular Interactions and Crystal Packing

Computational methods are also employed to study the non-covalent interactions between molecules of this compound, which dictate its solid-state structure and crystal packing. nih.govnih.gov These interactions include hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces.

The strong dipole moment arising from the nitro and carbonyl groups, as well as the C-F bonds, will lead to significant dipole-dipole interactions. Furthermore, π-π stacking interactions between the aromatic fluorenone cores are expected to play a crucial role in the crystal lattice. Computational models can predict the most stable arrangement of molecules in the crystal, including the distances and orientations between neighboring molecules. These predictions can be compared with experimental data from X-ray crystallography to validate the computational models. Understanding these intermolecular forces is essential for predicting physical properties such as melting point, solubility, and polymorphism.

In Silico Approaches to Structure-Reactivity and Structure-Property Relationships

In silico approaches provide a framework for establishing relationships between the molecular structure of this compound and its reactivity and physical properties. researchgate.netat.ua By systematically modifying the structure in a computational model (e.g., changing substituent positions or introducing new functional groups), researchers can predict how these changes will affect the molecule's behavior.

For example, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. These models use calculated molecular descriptors (such as electronic properties, steric parameters, and topological indices) to correlate the structure with specific activities or properties. This approach can accelerate the discovery of new compounds with desired characteristics without the need for extensive experimental synthesis and testing. For instance, the impact of the number and position of nitro and fluoro substituents on the electronic properties and reactivity of the fluorenone core can be systematically investigated to tailor the molecule for specific applications. researchgate.net

V. Advanced Spectroscopic and Structural Characterization of 2,4 Difluoro 7 Nitrofluoren 9 One and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. jfda-online.com For a molecule with the complexity of 2,4-Difluoro-7-nitrofluoren-9-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

The structural backbone of this compound is assembled by meticulously analyzing its 1H, 13C, and 19F NMR spectra.

1H NMR: The proton spectrum provides initial information on the aromatic protons. These protons reside in a deshielded environment, typically resonating between 6.5 and 8.0 ppm. libretexts.org The electron-withdrawing nature of the nitro and fluoro groups further influences these shifts, moving them downfield. fscj.edu For example, in 2-nitrofluorenone, aromatic protons are observed at chemical shifts as high as 8.487 ppm in DMSO-d6. chemicalbook.com The splitting patterns (coupling constants, J) reveal the connectivity between adjacent protons.

13C NMR: The 13C spectrum reveals the number of unique carbon environments. Aromatic carbons typically absorb in the 120-150 ppm range. libretexts.org The carbonyl carbon (C9) of the fluorenone skeleton is significantly deshielded and appears at a much lower field.

19F NMR: 19F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which makes spectral interpretation easier. nih.govucl.ac.uk The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment and can confirm their positions on the aromatic ring. nih.gov

To assemble the complete structure, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds), allowing for the mapping of proton-proton networks within the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) & HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate protons with directly attached carbons (HSQC) or carbons that are two to four bonds away (HMBC). researchgate.net They are crucial for assigning the 13C signals and connecting the different spin systems, including linking protons to the fluorinated and nitrated aromatic rings and the carbonyl group. For complex mixtures or structures, advanced techniques that correlate all three spin types (1H, 13C, 19F) in a single experiment can be employed to avoid ambiguity. nih.gov

Table 1: Illustrative NMR Chemical Shifts (δ) for Analogous Structures Note: Data is for similar compounds and serves to illustrate expected chemical shift ranges. The exact values for this compound would require experimental measurement.

| Compound | Nucleus | Position | Chemical Shift (ppm) | Solvent | Source |

|---|---|---|---|---|---|

| 2-Nitrofluorenone | 1H | Aromatic | 7.535 - 8.487 | DMSO-d6 | chemicalbook.com |

| 2,4-Difluoronitrobenzene | 1H | H-3 | 7.08 - 7.11 | CDCl3 | chemicalbook.com |

| 2,4-Difluoronitrobenzene | 1H | H-5 | 7.11 - 7.12 | CDCl3 | chemicalbook.com |

| 2,4-Difluoronitrobenzene | 1H | H-6 | 8.191 | CDCl3 | chemicalbook.com |

| p-Bromotoluene | 1H | Aryl | 6.96 & 7.29 | - | libretexts.org |

| Aromatic Compounds (General) | 13C | Aryl | 120 - 150 | - | libretexts.org |

The substituents on the fluorenone skeleton significantly perturb the electronic environment and can influence the molecule's dynamic behavior. NMR spectroscopy is a sensitive probe for these properties.

The electron-withdrawing properties of the two fluorine atoms and the nitro group create distinct electronic environments for the different nuclei in this compound. These effects are directly observable as changes in chemical shifts. fscj.edu The 19F NMR chemical shift is particularly sensitive to the local electronic environment, making it an excellent reporter on intermolecular interactions, such as hydrogen bonding with solvent molecules, which can mediate relaxation pathways. nih.govnih.gov

Furthermore, NMR can provide detailed insights into molecular dynamics. nih.gov Techniques like variable-temperature NMR can reveal information about conformational changes, such as the rotation of the nitro group or potential ring puckering. Studies of aromatic ring flips in proteins, for instance, use NMR to probe large-scale "breathing" motions. nih.govresearchgate.net For smaller molecules, NMR relaxation studies (measuring T1 and T2 relaxation times) can be combined with molecular dynamics (MD) simulations to characterize internal motions and their timescales. researchgate.netd-nb.infobiorxiv.org This combined approach allows for a more reliable prediction of the conformational equilibrium and a deeper understanding of the molecule's behavior in solution. researchgate.net

High-Resolution Mass Spectrometry and Chromatographic Coupling

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for confirming molecular weight and elemental composition. Coupling MS with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) allows for the separation and analysis of complex mixtures.

In environmental or biological studies, this compound may be present in a complex matrix or be transformed into other products. Hyphenated techniques are essential for their identification.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful method for analyzing mixtures of nitroaromatic compounds and their metabolites. jfda-online.comnih.govnih.gov An initial LC separation is followed by MS analysis. In MS/MS (or tandem MS), a specific precursor ion (e.g., the molecular ion of the parent compound) is selected, fragmented, and the resulting product ions are analyzed. This provides a highly specific fingerprint for the compound, enabling its quantification even at very low levels in complex samples like fish muscle or water. jfda-online.comnih.govresearchgate.net This approach has been successfully used to identify transformation products of pesticides and nitrofuran metabolites. researchgate.netresearchgate.net For example, LC-MS was used to characterize 2-nitrofluorene (B1194847) and its various hydroxylated derivatives. nih.gov

GC-MS: Gas chromatography-mass spectrometry is well-suited for the analysis of volatile and thermally stable nitroaromatic compounds. nih.govnih.gov The choice of ionization method, such as electron ionization (EI) or the softer chemical ionization (CI), can be tailored to either generate extensive fragmentation for library matching or preserve the molecular ion for identification of unknowns. nih.govnih.gov To analyze trace levels of nitroaromatics in water, pre-concentration techniques like stir bar sorptive extraction (SBSE) can be coupled with GC-MS/MS, achieving quantification limits in the nanogram-per-liter range. proquest.com While GC can sometimes lead to thermal degradation of sensitive compounds like explosives, careful optimization of injection temperature and the use of deactivated components can allow for the successful analysis of even thermally labile molecules. oup.com

Elemental Composition Determination: High-resolution mass spectrometry (HRMS), available on instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the m/z of an ion with extremely high accuracy (typically in the low ppm range). researchgate.net This accuracy is often sufficient to determine a unique elemental formula for an unknown compound or transformation product, such as C13H5F2NO3 for this compound. This greatly constrains the number of possible structures and is a critical step in identification. researchgate.net

Isotopic Labeling Studies: Isotopic labeling is a powerful technique used to trace the fate of a compound through a chemical reaction or metabolic pathway. nih.govalfa-chemistry.com For nitroaromatic compounds, labeling with the stable isotope 15N is particularly useful. researchgate.net By introducing a 15N-labeled precursor, researchers can use MS to distinguish between the original compound and its newly formed transformation products. This approach has been used to study the interconversion and metabolism of nitrogen species like nitrite (B80452) and nitrate (B79036) and to match biosynthetic gene clusters to the nitrogen-containing compounds they produce in microorganisms. researchgate.netnih.govwhiterose.ac.uk Such a study on this compound could definitively elucidate its degradation pathways in environmental or biological systems.

X-ray Diffraction Analysis

While NMR and MS provide powerful evidence for molecular structure, single-crystal X-ray diffraction provides the most definitive proof of structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays passing through it. researchgate.net

The analysis yields a complete structural model, including precise bond lengths, bond angles, and torsional angles. It also reveals information about the molecule's conformation and how the molecules pack together in the crystal lattice (intermolecular interactions). For example, the crystal structure of 2,4,5,7-tetranitrofluorene, an analog of the title compound, has been determined, providing detailed structural parameters. researchgate.net Obtaining a suitable single crystal of this compound for X-ray analysis would provide the ultimate confirmation of its atomic connectivity and stereochemistry, serving as a final validation for the structures proposed by spectroscopic methods.

Single Crystal X-ray Diffraction for Absolute Structure and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. sevenstarpharm.com This method provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of a molecule, which is crucial for understanding its chemical reactivity and physical properties. sevenstarpharm.com In the context of this compound and its analogs, SCXRD reveals how the molecules pack together in the solid state, including the nature and extent of intermolecular interactions such as hydrogen bonding and π-π stacking.

The instrumentation for SCXRD typically consists of an X-ray source (e.g., Mo or Cu), a goniometer to orient the crystal, and a detector to measure the diffraction pattern. ysu.edu Modern diffractometers are often equipped with low-temperature devices to minimize thermal vibrations and obtain higher quality data. ysu.edu The resulting diffraction data is then processed using specialized software to solve and refine the crystal structure. ornl.gov

For fluorenone derivatives, SCXRD studies have been instrumental in confirming molecular structures and understanding how substituents influence crystal packing. For instance, in related nitrated aromatic compounds, SCXRD has elucidated complex hydrogen bonding networks. nih.gov The analysis of crystal packing is vital for predicting material properties like solubility and melting point.

Polymorphism and Solid-State Structural Characterization

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or arrangement. These different crystalline forms, known as polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, and stability, even though they have the same chemical composition. The characterization of polymorphism is particularly important in the pharmaceutical and materials science fields.

For fluorenone derivatives, polymorphism can arise from different packing arrangements of the molecules in the crystal lattice. These variations can be influenced by factors such as the solvent used for crystallization and the temperature. Powder X-ray diffraction (PXRD) is a key technique used to identify and distinguish between different polymorphic forms. nih.gov While SCXRD provides the detailed structure of a single crystal, PXRD analyzes a bulk powder sample, providing a characteristic diffraction pattern for each crystalline phase present.

In a study of p-nitrophenyl glycopyranosides, a combination of SCXRD and PXRD was used to identify and characterize different polymorphs. nih.gov It was found that some compounds existed as single polymorphs, while others were a mixture of two. nih.gov This highlights the importance of using multiple analytical techniques for comprehensive solid-state characterization.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For nitrofluorene derivatives, the UV-Vis spectrum is characterized by absorption bands that can be attributed to π-π* and n-π* transitions within the aromatic system and the carbonyl and nitro functional groups.

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For example, the presence of electron-withdrawing groups like the nitro group and fluorine atoms in this compound can significantly influence the energy of the electronic transitions, often leading to a shift in the absorption maximum (λmax). In a series of push-pull dyes based on nitrofluorene acceptors, two distinct charge-transfer bands were observed in the visible region, highlighting the complex electronic nature of these molecules. nih.gov

Photophysical studies investigate the processes that occur after a molecule absorbs light, including fluorescence, phosphorescence, and non-radiative decay. For many fluorenone derivatives, the introduction of substituents can dramatically alter their luminescent properties. rsc.orgnih.gov

Luminescence is the emission of light from an excited electronic state. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Many fluorenone derivatives are known to be weakly fluorescent. researchgate.net However, strategic substitution can enhance their emission. For instance, in a study of 4-substituted 9,9'-spirobifluorenes, the introduction of an electron-accepting group led to a red-shift in the emission maximum and an increase in the quantum yield. nih.gov

The excited-state dynamics of nitroaromatic compounds are often complex and can involve very fast processes like intersystem crossing (ISC) from the singlet excited state to the triplet manifold. rsc.orgnih.gov Time-resolved spectroscopic techniques, such as femtosecond transient absorption, are used to probe these ultrafast events and understand the deactivation pathways of the excited state. nih.govrsc.org

Table 1: Photophysical Data for Selected Fluorenone Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |

| Fluorenone | Acetonitrile | ~380 | ~530 | 0.027 |

| 4-Methoxyfluorenone | Acetonitrile | ~400 | ~550 | < 0.01 |

| 2,7-Dimethoxyfluorenone | Acetonitrile | ~420 | ~560 | < 0.01 |

| 4-Trifluoromethyl-9,9'-spirobifluorene | Dichloromethane | 299, 310 | 361 | 0.35 |

| 4-Methoxy-9,9'-spirobifluorene | Dichloromethane | 298, 308 | 330 | 0.85 |

Note: Data is compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing the molecular structure. researchgate.netnih.gov

In the IR spectrum of a fluorenone derivative, characteristic absorption bands can be assigned to specific vibrational motions. For example, the stretching vibration of the carbonyl group (C=O) typically appears as a strong band in the region of 1690-1800 cm⁻¹. scirp.org The presence of a nitro group (NO₂) will give rise to characteristic symmetric and asymmetric stretching vibrations. The C-F stretching vibrations of the fluorine substituents on the aromatic ring would also be expected to produce distinct bands in the IR spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For aromatic compounds, C-C stretching and C-H bending modes are often prominent in the Raman spectrum. scirp.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific molecular vibrations. researchgate.netnih.govscirp.org

Advanced Microscopy and Imaging Techniques for Material Characterization (e.g., NanoSIMS for compositional mapping)

Advanced microscopy techniques offer the ability to visualize and chemically characterize materials at the micro- and nanoscale. These methods are invaluable for understanding the distribution of elements and molecules within a sample.

NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) is a powerful surface analysis technique that combines high spatial resolution with high mass resolution and sensitivity. usra.eduyoutube.comwikipedia.orggoldschmidt.info It works by bombarding a sample surface with a primary ion beam, which causes secondary ions to be ejected from the surface. wikipedia.org These secondary ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio, providing information about the elemental and isotopic composition of the sample at a sub-micrometer scale. youtube.comwikipedia.org

In the context of materials science, NanoSIMS can be used for compositional mapping to visualize the distribution of different chemical species within a material. usra.edunih.gov For example, in the study of overlithiated cathode materials, NanoSIMS could be used to map the distribution of lithium within the particles. acs.org This technique could be applied to films or devices incorporating this compound to understand its distribution and potential aggregation at the nanoscale.

Other advanced microscopy techniques, such as fluorescence microscopy, can be used to visualize the emission from luminescent materials. nih.gov This can provide insights into the location and behavior of fluorescent probes within a larger system.

Vi. Research Applications of 2,4 Difluoro 7 Nitrofluoren 9 One in Materials Science and Chemical Sensing

Role in Organic Electronic Materials Development

Organic electronics is a rapidly advancing field that utilizes carbon-based materials in devices such as transistors, light-emitting diodes, and solar cells. nih.gov The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the organic molecules used. The introduction of specific functional groups, such as fluorine and nitro moieties, into a conjugated system like fluorenone is a key strategy for fine-tuning these properties. cityu.edu.hk

The charge transport capability of an organic material determines its function as a semiconductor. In molecular semiconductors, charge mobility is highly dependent on the degree of π-π stacking between adjacent molecules in the solid state. cityu.edu.hk The structure of 2,4-Difluoro-7-nitrofluoren-9-one suggests it possesses properties conducive to n-type (electron) transport.

The fluorenone core, particularly when substituted with multiple electron-accepting nitro groups, creates a strong electron acceptor. This is exemplified by the well-studied 2,4,7-trinitrofluoren-9-one (B1664005) (TNF), which exhibits good electron transport properties when doped into polymer matrices like poly(N-vinylcarbazole) (PVK). By analogy, the 7-nitro group in this compound significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the injection and transport of electrons.

Furthermore, the inclusion of fluorine atoms has a profound effect on the charge transport properties of organic semiconductors. Fluorination can enhance intermolecular interactions and promote more ordered molecular packing, which is beneficial for charge mobility. Studies on other fluorinated aromatic compounds have shown that symmetric substitution patterns can lead to improved crystal formation and higher charge transport capabilities. researchgate.net The strategic placement of two fluorine atoms at the 2 and 4 positions could therefore enhance the electron mobility of the material. The combination of these features makes this compound a promising candidate for an n-type semiconductor in devices like Organic Field-Effect Transistors (OFETs).

Table 1: Expected Influence of Substituents on Semiconductor Properties of the Fluorenone Core

| Substituent | Position(s) | Expected Effect on Electronic Properties | Rationale |

| Nitro Group | 7 | Lowers LUMO energy, enhances electron affinity. | Strong electron-withdrawing nature facilitates n-type (electron) transport. |

| Fluorine Atoms | 2, 4 | Lowers both HOMO and LUMO levels, can improve molecular packing. cityu.edu.hkresearchgate.net | High electronegativity stabilizes orbitals; can promote favorable π-π stacking for better charge mobility. |

The optoelectronic properties of this compound stem from its highly conjugated system, which is significantly modified by its electron-withdrawing substituents. These properties make it a candidate for several optoelectronic applications.

Dyes and Photosensitizers: The strong intramolecular charge-transfer (ICT) character, from the fluorene (B118485) ring to the nitro group, is expected to result in strong absorption in the visible or near-UV region. This makes the compound a potential chromophore for use in dyes. As a photosensitizer, the nitroaromatic moiety can be exploited. Upon photoexcitation, such compounds can generate reactive species or facilitate energy transfer, a property useful in photodynamic therapy or photopolymerization. While many nitroaromatics are known to be non-fluorescent due to efficient intersystem crossing to the triplet state, this very property can be advantageous for applications requiring high triplet state yields. rsc.org

Organic Light-Emitting Diodes (OLEDs): While the inherent fluorescence quenching nature of nitro groups presents a challenge, research has shown that certain nitroaromatic compounds can be made to fluoresce, often by incorporating electron-donating groups to create a "push-pull" architecture. rsc.org Although this compound lacks strong donor groups, its electron-deficient nature makes it a potential component in OLEDs, either as an electron-transporting layer or as a host material for emissive dopants. Its high electron affinity could help in balancing charge injection and transport within a device.

Other Applications: The rigid, planar structure of the fluorenone scaffold is a common feature in molecules designed for liquid crystals. The strong dipole moment induced by the nitro and fluoro substituents could also be beneficial in this context.

Advanced Chemical Sensing Platforms

The electron-deficient nature and potential fluorescence of the fluorenone core make it an excellent platform for developing chemosensors. By functionalizing the fluorenone scaffold, researchers can create molecular probes that signal the presence of specific chemical analytes through changes in their optical properties.

The design of effective fluorenone-based sensors relies on several key principles that link analyte binding to a measurable optical response.

Donor-Acceptor (D-A) Architecture: A common strategy involves creating a D-A system within the sensor molecule. nih.gov In this design, the electron-deficient fluorenone acts as the acceptor and signaling unit. A receptor unit, designed to bind a specific analyte, is attached and acts as an electron donor. In the unbound state, an intramolecular charge transfer (ICT) process may occur, which can quench the fluorescence of the fluorenone core. Upon binding the target analyte, this ICT process can be inhibited, leading to a "turn-on" fluorescence response. nih.govacs.org

Molecular Imprinting: For highly selective recognition, molecular imprinting techniques can be used. In this approach, a polymer matrix (often a sol-gel) is formed around a template molecule that is an analog of the target analyte. nih.gov After the template is removed, it leaves a cavity that is specifically shaped to bind the analyte. A fluorophore, such as a fluorenone derivative, placed near this binding site can signal the binding event through a change in its local environment, which alters its fluorescence. nih.gov

Analyte-Induced Reaction: The sensor can be designed to undergo a specific chemical reaction with the analyte, leading to a change in the electronic structure of the fluorenone system and thus a change in its color or fluorescence.

The primary mechanisms by which fluorenone-based sensors operate are fluorescence quenching ("turn-off") and fluorescence enhancement ("turn-on").

Fluorescence Quenching: This is a common mechanism for detecting electron-rich (donor) analytes using an electron-poor (acceptor) fluorophore like this compound. Upon excitation of the fluorenone sensor, an excited electron can be transferred from the analyte to the sensor, or an electron can transfer from the excited sensor to the analyte. For nitroaromatic-containing sensors, Photoinduced Electron Transfer (PET) is a dominant quenching mechanism. mdpi.com When the sensor encounters an electron-rich analyte, the excited state of the fluorophore is deactivated through this non-radiative PET pathway, causing the fluorescence to be "quenched" or turned off. researchgate.net This mechanism is highly effective for detecting nitroaromatic compounds themselves when using an electron-rich fluorescent probe. mdpi.combohrium.com

Fluorescence Enhancement: A "turn-on" response is often preferred for sensing as it provides a clearer signal against a dark background. In fluorenone sensors designed with a D-A architecture, the fluorescence may be initially quenched by an ICT or PET process. nih.govacs.org When the analyte binds to the receptor part of the sensor, it can disrupt this internal quenching pathway. For example, binding can restrict molecular vibrations or rotations (like C=N isomerization in some Schiff base sensors) or alter the electronic properties of the donor, thereby inhibiting ICT and restoring the fluorescence of the fluorenone core. nih.gov

Table 2: Chemosensing Mechanisms with a Fluorenone Core

| Sensing Mechanism | Description | Typical Analyte |

| Fluorescence Quenching | The fluorescence intensity of the sensor decreases upon binding the analyte. Often driven by Photoinduced Electron Transfer (PET) from an electron-rich analyte to the excited, electron-poor fluorenone core. mdpi.comresearchgate.net | Electron-rich species (e.g., amines, phenols). |

| Fluorescence Enhancement | The fluorescence intensity of the sensor increases upon binding the analyte. Often achieved by inhibiting an internal quenching mechanism (e.g., ICT, C=N isomerization) that is present in the free sensor. nih.govacs.org | Ions or molecules that interact with a specific receptor unit, altering its electronic properties or conformation. nih.gov |

Catalytic and Organocatalytic Applications of this compound Scaffolds

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.gov While the fluorene and fluorenone frameworks are versatile scaffolds used in the synthesis of various biologically and materially important compounds, their direct application as organocatalysts is not a widely reported area of research. nih.gov

The chemical properties of this compound—specifically its acidic C-H protons at the 9-position (made more acidic by the electron-withdrawing groups) and the electrophilic ketone—suggest potential for catalytic activity. For instance, the fluorenyl anion could potentially act as a nucleophilic catalyst. Recently, 9-fluorenone (B1672902) lithium has been investigated as a chemical lithiation reagent, highlighting the reactivity of the fluorenone system, though this is a stoichiometric application rather than a catalytic one. acs.org

However, a review of current scientific literature does not reveal specific examples of this compound or its close derivatives being employed as organocatalysts. The development of catalytic applications for this particular scaffold remains an underexplored field with potential for future investigation.

Ligand Design for Transition Metal Catalysis

The design of effective ligands is paramount in transition metal catalysis, as ligands tune the steric and electronic properties of the metal center, thereby controlling catalyst activity, stability, and selectivity. nih.gov Fluorenone derivatives have emerged as a compelling class of ligands, particularly for oxidation catalysis, due to their robust and tunable structures.

A notable example that provides insight into the potential of this class is 4,5-diazafluoren-9-one (B35911) (DAF), which has been identified as a highly effective ligand in palladium-catalyzed oxidation reactions. nih.gov The coordination chemistry of DAF with palladium(II) is complex, featuring an equilibrium of multiple species. These include monomeric and dimeric palladium complexes where the DAF ligand exhibits diverse coordination modes, such as monodentate (κ¹), bidentate (κ²), and bridging (μ:κ¹:κ¹). nih.gov This versatility allows the ligand to adapt to the different requirements of the catalytic cycle, which is crucial for efficient catalysis.

Extrapolating from the behavior of DAF, this compound can be envisioned as a potent π-acceptor ligand. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group significantly lowers the energy of the π* orbitals of the aromatic system. This electronic profile would enable the ligand to stabilize low-valent transition metal centers by accepting electron density from the metal, a critical factor in many catalytic cycles, including cross-coupling and oxidation reactions. The carbonyl group and the nitro group's oxygen atoms could also offer potential coordination sites, leading to complex and potentially switchable binding modes that could be exploited in catalyst design.

Table 1: Observed Coordination Modes of the Related 4,5-Diazafluoren-9-one (DAF) Ligand with Palladium(II)

| Coordination Mode | Description | Implication in Catalysis |

|---|---|---|

| Monodentate (κ¹) | The ligand binds to the metal center through a single nitrogen atom. | Allows for facile ligand dissociation, opening a coordination site for substrate binding. |

| Bidentate (κ²) | The ligand chelates the metal center using both nitrogen atoms. | Enhances catalyst stability by the chelate effect, preventing decomposition at high temperatures. nih.gov |

| Bridging (μ:κ¹:κ¹) | The ligand bridges two metal centers, binding to each through one nitrogen atom. | Facilitates the formation of dimeric active species or catalyst resting states. nih.gov |

Photosensitizer Roles in Organic Transformations

Photosensitizers are molecules that absorb light and transfer the energy to another molecule, thereby initiating a photochemical reaction without being consumed themselves. Fluorenone and its derivatives are well-known photosensitizers owing to the n→π* transition of the carbonyl group, which facilitates efficient intersystem crossing to a long-lived triplet state.

The structure of this compound is exceptionally well-suited for photosensitization. The key features contributing to this role are:

The Fluorenone Core: Provides the fundamental chromophore responsible for light absorption.

The Nitro Group: Acts as a powerful electron-withdrawing group and is known to enhance intersystem crossing rates in aromatic ketones. It also extends the π-conjugation, which can shift the absorption spectrum to longer wavelengths (a red shift).

Fluorine Atoms: These electron-withdrawing substituents further modify the electronic landscape of the molecule, influencing the energies of the singlet and triplet excited states.

Electron-poor fluorenones, such as 2,4,7-trinitrofluorenone (TNF), have been effectively used to form donor-acceptor complexes that exhibit unique photophysical properties. tandfonline.com Similarly, this compound can act as the acceptor component in such complexes, absorbing light to trigger electron transfer or energy transfer processes. These properties are highly desirable for a range of organic transformations, including cycloadditions, isomerizations, and photooxidations.

Table 2: Structural Features of this compound for Photosensitization

| Structural Feature | Photophysical Role |

|---|---|

| Carbonyl Group (C=O) | Undergoes n→π* transition upon UV-Vis light absorption. |

| Aromatic System | Provides the π-system and structural rigidity. |

| **Nitro Group (-NO₂) ** | Acts as a strong electron acceptor; promotes intersystem crossing. |

| Difluoro Substitution | Modulates excited-state energies and redox potentials. |

Fluorenone Derivatives as Advanced Synthetic Intermediates in Complex Molecule Synthesis

The fluorenone framework is not only a functional component in materials but also a versatile synthetic intermediate for constructing more complex molecular architectures. tandfonline.com The reactivity of its functional groups can be precisely controlled to build elaborate structures.

A prime example of its utility is in the formation of reactive organometallic reagents. For instance, 9-fluorenone can be converted into 9-fluorenone lithium (FL-2Li), a chemical lithiation reagent. acs.org This reagent has been proposed as an optimal choice for achieving controlled and uniform lithium insertion in cathode materials for batteries, showcasing a transformation of the ketone into a highly reactive species for targeted chemical modification. acs.org

The synthetic potential of a substituted derivative like this compound is even greater due to its multiple functional handles. The ketone can undergo nucleophilic addition, reduction, or conversion to a hydrazone or oxime. The nitro group is a particularly versatile functional group; it can be reduced to an amine, which then opens up a vast array of subsequent reactions such as diazotization, amide coupling, or the formation of Schiff bases. The fluorine atoms and the remaining aromatic protons provide further sites for functionalization through nucleophilic aromatic substitution or electrophilic aromatic substitution, respectively. This multi-functional nature makes it a valuable building block for synthesizing complex organic molecules, pharmaceuticals, and dyes.

Table 3: Potential Synthetic Transformations of the this compound Core

| Functional Group | Potential Reaction | Product Functional Group |

|---|---|---|

| Ketone (C=O) | Reduction (e.g., with NaBH₄) | Secondary Alcohol |

| Ketone (C=O) | Grignard/Organolithium Addition | Tertiary Alcohol |

| **Nitro (-NO₂) ** | Reduction (e.g., with Sn/HCl) | Amine (-NH₂) |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Further substituted aromatic ring |

Supramolecular Chemistry and Crystal Engineering with Fluorenone Frameworks

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. rsc.org The rigid, planar structure and diverse functional groups of this compound make it an excellent candidate for crystal engineering.

The assembly of fluorenone-based structures is governed by several key interactions:

π-π Stacking: The extensive, flat aromatic surface of the fluorenone core promotes strong π-π stacking interactions, which are a primary driving force for the self-assembly of planar aromatic molecules.

Charge-Transfer Interactions: As an electron-poor molecule, this compound is an excellent electron acceptor. It can form co-crystals with electron-rich molecules (donors), leading to charge-transfer complexes. This strategy is well-established, with the analogous 2,4,7-trinitrofluorenone (TNF) being widely used to stabilize liquid crystal phases through such donor-acceptor interactions. tandfonline.com

Dipole-Dipole Interactions: The highly polar carbonyl and nitro groups create significant molecular dipoles, leading to directional dipole-dipole interactions that help organize molecules in the solid state.

Hydrogen and Halogen Bonding: The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. Furthermore, the fluorine atoms can participate in weak hydrogen bonds (C–H···F) or halogen bonds, providing additional control over the final supramolecular architecture.

By carefully selecting partner molecules, these varied non-covalent interactions can be exploited to construct complex, multi-dimensional networks, including liquid crystals and porous organic frameworks, with tailored electronic and optical properties. tandfonline.com

Vii. Environmental Transformation and Degradation Pathways of Nitrofluorenones

Abiotic Degradation Mechanisms

Photolytic Transformations under Environmental Conditions

No specific data is available for the photolytic transformation of 2,4-Difluoro-7-nitrofluoren-9-one.

Hydrolytic Stability and Reaction Products

No specific data is available regarding the hydrolytic stability and resulting reaction products of this compound.

Biotic Transformation Pathways

Microbial Degradation and Biotransformation Products

There is no published research on the microbial degradation of this compound or its biotransformation products. While studies on other nitroaromatic compounds indicate that microbial degradation can occur researchgate.netnih.gov, the specific pathways and products for this difluorinated nitrofluorenone (B14763482) are unknown.

Reductive Pathways of Nitro Groups in Environmental Systems

In general, the nitro group of xenobiotics can undergo a six-electron reduction to form nitroso, N-hydroxylamino, and finally amino groups. nih.govacs.orgnih.gov This process is often catalyzed by nitroreductase enzymes found in various microorganisms. nih.govacs.org The reduction can proceed through a radical mechanism or by successive two-electron steps. nih.gov Factors such as pH can significantly influence the reduction process of nitroaromatic compounds. acs.org However, no specific studies have investigated these reductive pathways for this compound.

Modeling and Prediction of Environmental Fate for Fluorenone Derivatives

While in silico tools and multimedia mass-balance models are used to predict the environmental fate of other fluorinated compounds like PFASs nih.govnih.gov, and software such as AQUATOX can model the environmental fate of chemicals in aquatic ecosystems epa.gov, there are no specific modeling studies published for this compound. Such models require input of physicochemical properties that are not currently available for this compound.

Analytical Methodologies for Monitoring Environmental Transformations

The effective monitoring of the environmental fate of nitrofluorenones, including this compound and its transformation products, relies on sensitive and specific analytical methodologies. These methods are crucial for detecting the parent compounds and their degradation intermediates in various environmental matrices such as soil, water, and sediment. The selection of an appropriate analytical technique is often dictated by the physicochemical properties of the analytes, the complexity of the sample matrix, and the required detection limits.

A literature review concerning the environmental transformation of nitroaromatic explosives and related compounds indicates that a primary focus has been on identifying the by-products for which certified analytical methods should be developed. osti.gov For instance, the reduction products of TNT, such as aminodinitrotoluenes and diaminonitrotoluenes, and coupling products like azoxytoluenes have been identified as important targets for method development. osti.gov Similar considerations are pertinent to the environmental monitoring of nitrofluorenones.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds. osti.gov It is particularly suitable for non-volatile and thermally unstable compounds. journalagent.com When coupled with various detectors, HPLC offers a versatile platform for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the environmental analysis of nitroaromatic compounds due to their high sensitivity and selectivity. osti.govnih.gov These techniques allow for the determination of molecular weights and the structural confirmation of analytes, which is critical for identifying unknown degradation products. osti.gov For instance, LC-MS has been successfully used to characterize 2-nitrofluorene (B1194847) and its derivatives, demonstrating its capability to separate and identify structurally related compounds. nih.gov

The use of electrospray ionization (ESI) in either positive or negative mode enhances the detection capabilities for a wide range of compounds. nih.gov For the analysis of explosives and their degradation products, isocratic separation using a methanol-water mobile phase with an octadecylsilane (B103800) (C18) HPLC column is a common approach. osti.gov The identity of known nitroaromatic explosives can be confirmed by combining ultraviolet (UV) absorbance data with negative ion mass spectra. osti.gov For enhanced sensitivity, selected ion monitoring (SIM) is often employed. osti.gov

Table 1: Exemplary LC-MS Method Parameters for Nitroaromatic Compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Instrumentation | Agilent Series 1100 HPLC with Sciex API 4000 MS/MS | jfda-online.com |

| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) | jfda-online.com |

| Ionization Mode | Electrospray Ionization (ESI) | nih.govjfda-online.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Limit of Quantification (LOQ) | 0.1 - 10.0 µg/kg (for various nitrofurans and metabolites) | jfda-online.com |

| Decision Limit (CCα) | 0.19 - 5.01 µg/kg (for various nitrofurans and metabolites) | jfda-online.com |

| Detection Capability (CCβ) | 0.23 - 6.20 µg/kg (for various nitrofurans and metabolites) | jfda-online.com |